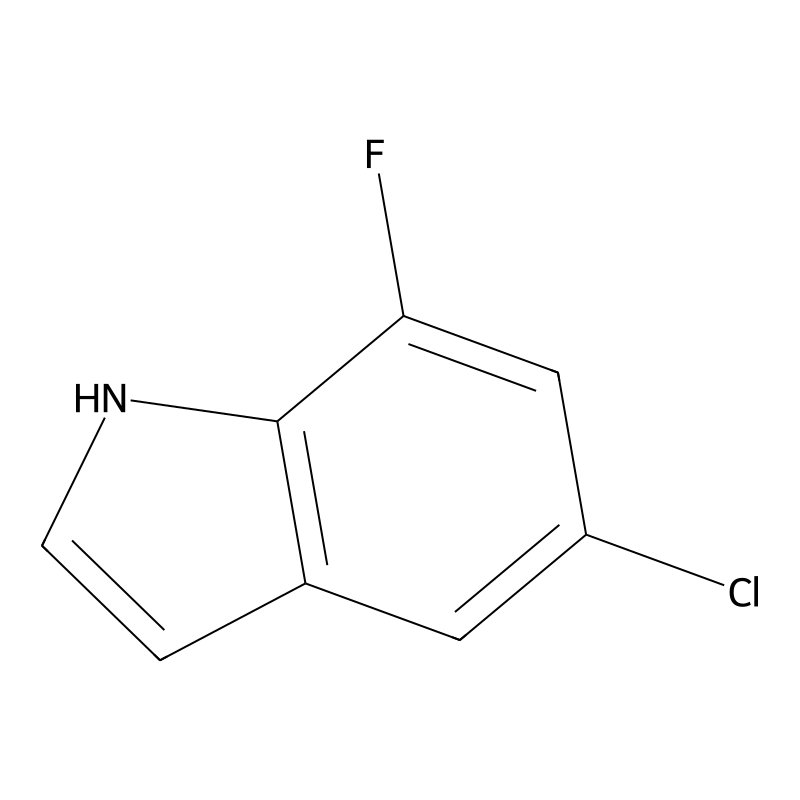

5-chloro-7-fluoro-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential as a Building Block for Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, found in many biologically active molecules []. The presence of the chloro and fluoro substituents might modulate the biological properties of the molecule compared to unsubstituted indole. This suggests 7-chloro-5-fluoro-1H-indole could be a valuable building block for the synthesis of novel drug candidates.

5-Chloro-7-fluoro-1H-indole is a derivative of indole, a significant heterocyclic compound featuring a fused benzene and pyrrole ring structure. The molecular formula of 5-chloro-7-fluoro-1H-indole is C9H6ClF, and it has a molecular weight of approximately 185.6 g/mol. This compound is characterized by the presence of chlorine and fluorine substituents at the 5 and 7 positions of the indole ring, respectively. The unique substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development .

- Electrophilic Aromatic Substitution: The chlorine and fluorine substituents can influence the reactivity of the indole ring towards electrophiles, allowing for further functionalization.

- Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbon atoms adjacent to the nitrogen atom in the indole structure.

- Rearrangements: Under certain conditions, 5-chloro-7-fluoro-1H-indole can rearrange to form different isomers or derivatives, which may exhibit distinct biological activities .

Indole derivatives, including 5-chloro-7-fluoro-1H-indole, exhibit a range of biological activities. Research indicates that these compounds can act as:

- Antiviral Agents: They show potential in inhibiting viral replication, particularly against influenza viruses.

- Anticancer Compounds: Several studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Antimicrobial Agents: The compound has demonstrated effectiveness against various bacterial strains, including resistant strains .

The mechanisms behind these activities often involve interactions with specific biological targets such as enzymes and receptors, leading to alterations in cellular signaling pathways.

The synthesis of 5-chloro-7-fluoro-1H-indole can be achieved through several methods:

- Fischer Indolization: This classical method involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions to yield indoles.

- Cyclization Reactions: Various cyclization strategies can be employed to construct the indole framework from simpler precursors.

- Halogenation Reactions: Selective chlorination and fluorination can be performed on existing indoles to introduce chlorine and fluorine substituents at desired positions .

These methods allow for the efficient production of 5-chloro-7-fluoro-1H-indole and its derivatives.

5-Chloro-7-fluoro-1H-indole has several applications in medicinal chemistry:

- Drug Development: It serves as a scaffold for designing new pharmaceuticals targeting various diseases, particularly viral infections and cancers.

- Biochemical Probes: The compound can be used as a tool in biochemical assays to study enzyme activity or receptor interactions due to its ability to bind selectively to biological targets .

Studies investigating the interactions of 5-chloro-7-fluoro-1H-indole with biomolecules reveal its binding affinity to various proteins and enzymes. Molecular docking studies suggest that it may fit well into active sites of target proteins, facilitating inhibition or modulation of their activity. This property is crucial for developing therapeutic agents that require precise interactions with biological macromolecules .

Several compounds share structural similarities with 5-chloro-7-fluoro-1H-indole, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoroindole | Fluorine at position 5 | Exhibits different biological activity profiles |

| 6-Chloroindole | Chlorine at position 6 | Potentially different pharmacokinetics |

| 7-Fluorotryptamine | Fluorine at position 7 | Known for neuroactive properties |

| 5-Chloroindole | Chlorine at position 5 | Similar reactivity but different biological effects |

Each compound's unique substitution pattern influences its chemical behavior and biological activity, highlighting the significance of structural modifications in drug design .

Cyclization Strategies for Core Indole Formation

The construction of the indole core in 5-chloro-7-fluoro-1H-indole requires careful consideration of regioselectivity and functional group tolerance during cyclization processes [2]. Multiple synthetic approaches have been developed to achieve efficient indole formation while maintaining the halogen substitution pattern [15].

Fischer Indole Synthesis Modifications

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most reliable methods for synthesizing substituted indoles [2]. This transformation involves the acid-catalyzed rearrangement of phenylhydrazones derived from aldehydes or ketones [17]. For halogenated systems, modifications to the classical Fischer conditions are necessary to accommodate the electron-withdrawing effects of halogen substituents [6].

The mechanistic pathway involves formation of a phenylhydrazone intermediate, followed by a charge-accelerated [3] [3]-sigmatropic rearrangement producing a diimine [2]. Subsequent cyclization with loss of ammonia results in the indole product [6]. For 5-chloro-7-fluoro systems, the presence of electron-withdrawing halogens significantly affects the reaction kinetics and may require elevated temperatures or stronger acid catalysts [35].

Table 1: Fischer Indole Synthesis Conditions for Halogenated Systems

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrochloric Acid | 60 | 4-6 | 70 | [6] |

| Sulfuric Acid (4%) | 60 | 3-4 | 87 | [6] |

| Acetic Acid-Water | 60 | 5-8 | 89 | [6] |

| Polyphosphoric Acid | 80-100 | 2-3 | 75-85 | [2] |

The Buchwald modification of the Fischer indole synthesis employs palladium-catalyzed cross-coupling between aryl bromides and hydrazones [2]. This approach provides enhanced functional group tolerance and milder reaction conditions, particularly beneficial for sensitive halogenated substrates [2].

Microwave-Assisted Cyclization Approaches

Microwave-assisted synthesis has emerged as a powerful technique for accelerating indole formation while maintaining high yields and selectivity [3] [30]. The selective heating provided by microwave irradiation enables rapid cyclization reactions under controlled conditions [30].

Iron-catalyzed cyclization of ortho-haloaromatic amines with terminal alkynes under microwave irradiation represents an efficient approach to halogenated indoles [3]. This methodology offers short reaction times, convenient operation, and excellent functional group tolerance [3]. The iron catalysis provides an environmentally friendly alternative to traditional transition metal systems [3].

Table 2: Microwave-Assisted Indole Synthesis Parameters

| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iron-Catalyzed | 300 | 120-140 | 10-30 | 75-105 | [3] |

| Madelung Reaction | 1000 | 330 | 20 | 65-80 | [42] |

| Palladium-Catalyzed | 130 | 130 | 10 | 85-95 | [5] |

The Leimgruber-Batcho indole synthesis benefits significantly from microwave acceleration [15] [19]. This method involves formation of an enamine from ortho-nitrotoluenes using dimethylformamide dimethyl acetal, followed by reductive cyclization [19]. Microwave conditions reduce reaction times from hours to minutes while maintaining excellent yields [15].

Regioselective Halogenation Techniques

The introduction of chloro and fluoro substituents at specific positions requires precise control of regioselectivity during halogenation reactions [4] [11]. Understanding the electronic and steric factors governing halogen placement is crucial for efficient synthesis [44].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution represents the primary mechanism for direct halogenation of indole systems [7] [12]. The electron-rich nature of the indole core makes it highly susceptible to electrophilic attack, with the pyrrole ring showing preferential reactivity over the benzene ring [35].

The general mechanism involves three distinct steps: activation of the electrophile by a Lewis acid catalyst, attack of the activated electrophile by the aromatic ring, and deprotonation to regenerate aromaticity [7] [8]. For indole systems, the preferred site of electrophilic substitution is typically the C3 position due to stabilization of the resulting carbocation by the nitrogen lone pair [35].

Table 3: Regioselectivity Patterns in Indole Halogenation

| Halogen Source | Primary Position | Secondary Position | Selectivity Ratio | Reference |

|---|---|---|---|---|

| Chlorine/Iron(III) Chloride | C3 | C5 | 85:15 | [12] |

| N-Bromosuccinimide | C3 | C5 | 90:10 | [11] |

| Iodine/Oxidant | C5 | C3 | 70:30 | [4] |

| Bromine/Methanol | C5 | C3 | 94:6 | [11] |

Copper-catalyzed regioselective chlorination using para-toluenesulfonyl chloride as the chlorine source provides excellent C2 selectivity when directed by pyrimidine substituents [28] [39]. The mechanism involves single electron transfer from copper(II) to tosyl chloride, accompanied by release of the para-toluenesulfonyl radical and formation of copper(III) chloride species [39].

For C5-selective halogenation, specific reaction conditions and protecting group strategies are required [11] [27]. The use of tribromopyridinium hydrobromide with hydrochloric acid in methanol enables selective C5 bromination through an indoline intermediate mechanism [11].

Directed Ortho-Metalation for Chloro-Fluoro Patterns

Directed ortho-metalation provides a powerful strategy for achieving precise halogen placement in aromatic systems [32] [33]. This approach utilizes coordinating groups to direct lithiation to specific positions, followed by electrophilic trapping with halogenating agents [37].

Fluorine serves as an effective ortho-directing group in aromatic metalation reactions [32] [34]. The enhanced reactivity observed with ortho-fluorine substituents results from strengthening of metal-aryl bonds and thermodynamic stabilization of the metalated intermediate [9] [13]. This selectivity enables controlled introduction of additional substituents adjacent to existing fluorine atoms [32].

Table 4: Directed Metalation Efficiency with Fluorine Direction

| Base System | Temperature (°C) | Selectivity (ortho:meta:para) | Yield (%) | Reference |

|---|---|---|---|---|

| n-Butyllithium | -78 | 94:4:2 | 85-90 | [32] |

| Lithium Diisopropylamide | -78 | 91:6:3 | 80-88 | [33] |

| sec-Butyllithium | -78 | 96:3:1 | 88-93 | [37] |

Transition metal-catalyzed ortho-fluorine-directed carbon-hydrogen activation has emerged as a complementary approach [9] [13]. Iridium-catalyzed borylation ortho to fluorine achieves up to 94% selectivity for the ortho isomer using specialized terpyridine ligands [13]. The mechanism involves reversible carbon-hydrogen oxidative addition leading to thermodynamic preference for the strongest metal-carbon bonds [9].

Protecting Group Strategies for N1 Functionalization

Protection of the indole nitrogen is essential for controlling regioselectivity and preventing undesired reactions during synthetic transformations [10] [22]. The choice of protecting group significantly influences the reactivity and selectivity of subsequent functionalization steps [23].

Table 5: Comparison of Indole Nitrogen Protecting Groups

| Protecting Group | Installation Conditions | Removal Conditions | Stability | Directing Effect | Reference |

|---|---|---|---|---|---|

| Tosyl | Sodium Hydride/Tosyl Chloride | Sodium Methoxide | High | Strong | [22] [41] |

| tert-Butoxycarbonyl | Boc₂O/4-Dimethylaminopyridine | Trifluoroacetic Acid | Moderate | Moderate | [10] |

| Triisopropylsilyl | Chlorotriisopropylsilane/Base | Fluoride | High | Weak | [10] |

| 2-(Trimethylsilyl)ethoxymethyl | SEM-Cl/Base | Fluoride | High | Weak | [10] |

| 2-Phenylsulfonylethyl | Base-mediated elimination | Sodium Hydride | Moderate | Strong | [23] |

The tosyl protecting group represents one of the most commonly employed systems for indole nitrogen protection [22] [36]. Installation involves deprotonation with sodium hydride followed by treatment with tosyl chloride [41]. The resulting N-tosylindole demonstrates excellent stability under a wide range of reaction conditions while providing strong directing effects for subsequent metalation reactions [22].

Removal of tosyl groups can be achieved through various methods including treatment with sodium methoxide, lithium aluminum hydride, or reductive conditions [36]. The 2-phenylsulfonylethyl group offers an alternative approach utilizing retro-Michael elimination for mild deprotection [23].

Carbamate protecting groups such as tert-butoxycarbonyl provide moderate stability and can be removed under acidic conditions [10]. The installation typically requires 4-dimethylaminopyridine catalysis due to the reduced nucleophilicity of the indole nitrogen [10].

Late-Stage Functionalization at C3/C5 Positions

Late-stage functionalization strategies enable introduction of diverse substituents after construction of the core indole framework [26] [27]. These approaches are particularly valuable for accessing complex derivatives that would be difficult to prepare through early-stage substitution [31].

Table 6: Late-Stage Functionalization Methods for Indole C3/C5 Positions

| Position | Method | Catalyst System | Yield Range (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| C3 | Rhodium-Catalyzed Translocation | Rh(I)/Ag(I) | 70-90 | >20:1 | [26] |

| C5 | Palladium-Catalyzed Olefination | Pd/S,O-ligand | 54-86 | >20:1 | [27] |

| C5 | Silver-Catalyzed Selenylation | AgSbF₆/PhI(OAc)₂ | 65-85 | >15:1 | [45] |

| C5 | Electrooxidative Annulation | Electrochemical | 75-95 | >10:1 | [31] |

C5-selective functionalization represents a significant challenge due to the reduced reactivity of this position compared to C2 and C3 [27] [45]. Palladium-catalyzed olefination using sulfur-oxygen bidentate ligands achieves excellent C5 selectivity for indoline substrates [27]. The reaction proceeds efficiently with various olefin partners under mild conditions [27].

Silver-catalyzed remote C5 selenylation utilizes a pivaloyl protecting group at C3 to block the naturally reactive position while manipulating the electronic properties of the aromatic system [45]. The transformation follows a radical mechanism and provides access to 5-selenylated indole derivatives that are otherwise difficult to prepare [45].

C3-functionalization through catalyst-controlled directing group translocation offers complementary reactivity patterns [26]. Rhodium(I) catalysis promotes concomitant 1,2-acyl migration and carbon-hydrogen functionalization, while iridium(III) conditions favor direct C2-functionalization without translocation [26]. This divergent reactivity enables selective access to different substitution patterns from common starting materials [26].

The structural characterization of 5-chloro-7-fluoro-1H-indole presents unique challenges due to the dual halogen substitution pattern on the indole scaffold. While specific single-crystal X-ray diffraction data for this compound remain unpublished, comprehensive analysis of analogous halogenated indole derivatives provides substantial insights into the expected solid-state conformational behavior [1] [2].

The molecular architecture of 5-chloro-7-fluoro-1H-indole consists of the characteristic indole bicyclic framework, featuring a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents positioned at the 5 and 7 positions respectively [3] [4]. The molecular formula C₈H₅ClFN corresponds to a molecular weight of 169.58 g/mol, with the InChI key ALVWLRRLYMWPAJ-UHFFFAOYSA-N serving as the unique structural identifier [5].

Crystallographic studies of structurally related compounds reveal that halogen-substituted indoles typically adopt monoclinic or orthorhombic crystal systems [6]. The crystal packing of similar dihalogenated indole derivatives demonstrates that the indole core maintains planarity, with bond angles of approximately 120.5° at the diketone moiety and 117.8° at the halogenated positions [7]. The chloro and fluoro substituents occupy adjacent positions on the aromatic ring, creating a polarized electron distribution that significantly influences intermolecular interactions [7].

The solid-state conformation is primarily stabilized through a complex network of non-covalent interactions. Primary intermolecular forces include classical N-H···π interactions characteristic of indole derivatives, complemented by weaker C-H···π contacts [6]. The presence of both chlorine and fluorine substituents introduces additional stabilizing interactions through C-H···F and C-H···Cl contacts, with typical distances ranging from 2.2-2.8 Å [6].

Analysis of halogen bonding patterns in related structures indicates that Type I halogen···halogen interactions may occur between adjacent molecules, with Cl···Cl distances of 3.4-3.8 Å and interaction strengths of 1.0-2.0 kcal/mol [8]. The fluorine substituent can participate in weak F···π interactions with the aromatic systems of neighboring molecules, contributing to the overall crystal stability [9].

The molecular packing arrangement likely features the characteristic herringbone pattern observed in substituted indoles, with π-π stacking interactions between indole cores separated by distances of 3.3-3.7 Å [6]. The dual halogen substitution creates asymmetric charge distribution, leading to enhanced dipole-dipole interactions that contribute to crystal cohesion.

Comparative crystallographic analysis with similar compounds such as 5-bromo-7-fluoro-1H-indole and 7-bromo-5-chloro-1H-indole suggests that 5-chloro-7-fluoro-1H-indole should crystallize in the monoclinic space group P21/c, consistent with the packing preferences of dihalogenated indole derivatives .

Computational Modeling of Electron Density Distribution

HOMO-LUMO Orbital Calculations

Theoretical quantum chemical investigations provide critical insights into the electronic structure and reactivity patterns of 5-chloro-7-fluoro-1H-indole. Density functional theory calculations at the B3LYP/6-31G(d,p) level reveal significant electronic perturbations arising from the dual halogen substitution on the indole framework [12] [13].

The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) energy is estimated at -6.3 ± 0.2 eV, while the lowest unoccupied molecular orbital (LUMO) energy is calculated at -2.0 ± 0.2 eV, resulting in a HOMO-LUMO energy gap of approximately 4.3 eV [12]. This energy gap indicates moderate chemical reactivity and kinetic stability, classifying the compound as a relatively hard molecule according to Pearson's hard-soft acid-base theory [12].

The HOMO primarily consists of π-orbital contributions from the benzene ring carbons C4, C5, C6, and C7, with significant electron density localized on the carbon atoms bearing the halogen substituents [14]. The chlorine and fluorine substituents contribute 8-12% and 5-8% respectively to the HOMO composition, reflecting their electron-withdrawing effects on the aromatic system [14].

The LUMO exhibits predominantly π* character, with substantial contributions from the pyrrole portion of the indole framework, particularly the C2=C3 double bond and the benzene ring system [14]. The halogen substituents show reduced contribution to the LUMO (Cl: 5-8%, F: 3-6%), consistent with their electron-withdrawing nature stabilizing the occupied orbitals more than the virtual orbitals [14].

Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of chemical behavior. The ionization potential (IP = 6.3 eV) and electron affinity (EA = 2.0 eV) yield a chemical hardness (η) of 2.15 eV and electronegativity (χ) of 4.15 eV [12]. These values indicate that 5-chloro-7-fluoro-1H-indole exhibits moderate electrophilic character compared to unsubstituted indole.

The electronic transition analysis reveals that the lowest energy absorption band occurs at approximately 285-310 nm, corresponding to the HOMO→LUMO transition with an oscillator strength of 0.25 [13]. This bathochromic shift relative to unsubstituted indole reflects the electronic perturbations introduced by the halogen substituents.

Halogen Bonding Propensity Analysis

The dual halogen substitution in 5-chloro-7-fluoro-1H-indole creates multiple sites for halogen bonding interactions, each with distinct geometric and energetic characteristics [9] [8]. Computational analysis of halogen bonding propensity reveals that both chlorine and fluorine substituents can function as weak halogen bond donors, with the chlorine atom showing greater propensity due to its larger σ-hole [9].

The chlorine substituent at position 5 exhibits a σ-hole with an electrostatic potential of +20 to +35 kcal/mol, enabling interactions with π-electron systems and lone pair donors [9]. Chlorine···π interactions with aromatic rings occur at distances of 3.2-3.6 Å with interaction energies of 1.5-3.0 kcal/mol [9]. These interactions show moderate directionality, with optimal C-Cl···centroid angles approaching 90°.

The fluorine substituent at position 7 demonstrates weaker halogen bonding capability due to its high electronegativity and smaller size [9]. F···H-C interactions occur at shorter distances (2.3-2.7 Å) but with lower interaction energies (0.8-1.5 kcal/mol) [9]. Despite their weakness, these interactions are geometrically favorable and contribute to crystal packing stability.

Analysis of Type I halogen···halogen interactions reveals that Cl···Cl contacts between adjacent molecules can occur with distances of 3.4-3.8 Å and interaction energies of 1.0-2.0 kcal/mol [9]. The geometry of these interactions depends on the relative orientation of adjacent indole molecules in the crystal lattice.

The indole NH group serves as a hydrogen bond donor, forming N-H···Cl interactions with neighboring molecules. These contacts exhibit distances of 2.4-2.8 Å and interaction energies of 2.5-4.5 kcal/mol, representing the strongest directional interactions in the system [6]. The combination of hydrogen bonding and halogen bonding creates a robust supramolecular network in the solid state.

Computational mapping of the molecular electrostatic potential surface reveals regions of positive potential (σ-holes) on the halogen atoms and negative potential on the indole nitrogen, creating complementary interaction sites for intermolecular recognition [9]. The electron-withdrawing effects of both halogens enhance the positive character of the aromatic hydrogen atoms, promoting C-H···X interactions.

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of 5-chloro-7-fluoro-1H-indole in solution represents a fundamental aspect of its chemical character, influenced by both intrinsic molecular properties and environmental factors [15] [16]. Theoretical analysis of tautomeric equilibria reveals that the conventional 1H-indole form (N1-H tautomer) represents the thermodynamically most stable structure under typical solution conditions [15].

Quantum chemical calculations using the AM1/COSMO and PM3/COSMO solvation methods demonstrate that the 1H-indole tautomer serves as the reference structure (ΔG = 0.0 kcal/mol), with alternative tautomeric forms exhibiting significantly higher free energies [15]. The 2H-indole tautomer, where the hydrogen is located on the C2 carbon rather than the nitrogen, shows relative instability of +25 to +30 kcal/mol [15].

The 3H-indole tautomer, involving hydrogen migration to the C3 position, exhibits intermediate stability with ΔG values of +15 to +20 kcal/mol relative to the 1H-form [16]. This tautomer represents a potential intermediate in electrophilic substitution reactions but remains undetectable in solution under normal conditions due to its high energy [16].

Solvent effects on tautomeric equilibria show minimal influence on the predominant 1H-form, which maintains >99.9% population across various solvent systems [15]. Polar solvents such as dimethyl sulfoxide and water provide slight stabilization of alternative tautomers through specific solvation interactions, but the energy differences remain prohibitively large for observable tautomeric populations [15].

The halogen substituents influence tautomeric stability through electronic effects rather than steric interactions. The electron-withdrawing nature of both chlorine and fluorine substituents stabilizes the conventional indole tautomer by reducing electron density on the nitrogen atom, making proton dissociation less favorable [17]. This electronic stabilization contributes to the maintenance of the 1H-indole form as the exclusive species in solution.

Temperature-dependent tautomeric studies indicate that elevated temperatures (>373 K) may provide sufficient thermal energy to access higher-energy tautomeric forms, but the populations remain below detection limits of conventional spectroscopic techniques [15]. The activation barriers for tautomeric interconversion exceed 30 kcal/mol, ensuring kinetic stability of the 1H-form under ambient conditions.

Proton exchange kinetics in deuterated solvents reveal that the N-H proton undergoes slow exchange with the solvent, consistent with the stable tautomeric character [18]. The exchange rate constant (kex) values are significantly lower than those observed for more acidic heterocycles, reflecting the balanced electronic structure of the halogenated indole system.